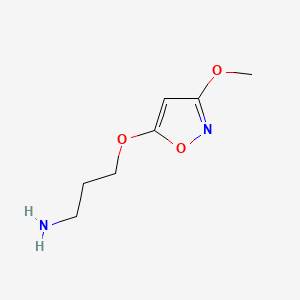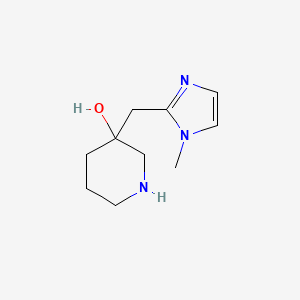![molecular formula C6H5BrN4 B15323669 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a bromine atom at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach utilizes microwave-mediated, catalyst-free synthesis, which reduces unwanted byproducts and eliminates the need for hazardous solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Copper Acetate: Used in the [3 + 2] cycloaddition reaction.
Microwave Irradiation: Employed in catalyst-free synthesis to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide
Uniqueness
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H5BrN4 |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
8-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H,8H2 |
Clave InChI |
ZDUAUKLJJTUYRM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC=NN2C=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



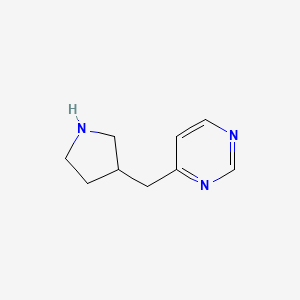
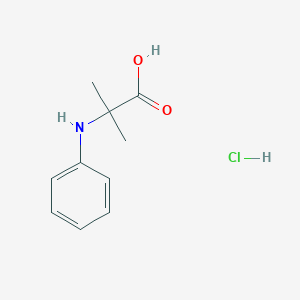
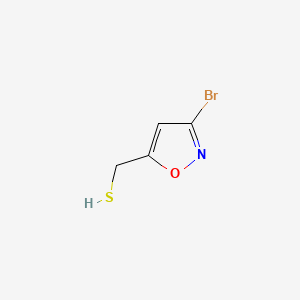


![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)

![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)

